N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). Elevated APE1 activity is associated with resistance to alkylating chemotherapeutics and radiation in cancers such as gliomas, where its expression correlates with tumor grade and proliferation . This compound features a benzothiazole-thienopyridine core modified with a benzyl group at position 6 and a pyrrolidine sulfonyl benzamide moiety. The hydrochloride salt enhances solubility, making it suitable for preclinical evaluation.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O3S3.ClH/c37-30(23-12-14-24(15-13-23)42(38,39)36-17-6-7-18-36)34-32-29(31-33-26-10-4-5-11-27(26)40-31)25-16-19-35(21-28(25)41-32)20-22-8-2-1-3-9-22;/h1-5,8-15H,6-7,16-21H2,(H,34,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQBQBVQLNVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound exhibiting a range of biological activities. Its unique structural features contribute to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : C34H37ClN4O3S3
- Molecular Weight : 681.3 g/mol
- IUPAC Name : this compound
The compound's structure features multiple heterocycles that enhance its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The following table summarizes the anticancer effects observed in various studies:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent . The following table outlines the antimicrobial effects:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Inhibitory | |
| C. albicans | Moderate |
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Interaction : The compound's ability to interact with DNA contributes to its anticancer effects by disrupting DNA repair mechanisms.
- Enzyme Inhibition : As an APE1 inhibitor, it leads to the accumulation of DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents.
- Membrane Disruption : There is evidence suggesting that the compound can interact with cellular membranes, potentially leading to cytotoxic effects against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups and heterocyclic structures can significantly influence its potency and selectivity against target enzymes or pathogens.
Key Findings from SAR Studies
Research has demonstrated that:
- Substituents on the benzothiazole moiety can enhance enzyme binding affinity.
- Alterations in the thieno[2,3-c]pyridine structure may affect solubility and bioavailability.
These insights guide further synthetic efforts aimed at developing more potent analogs with improved pharmacokinetic profiles.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Combination Therapy : A study showed that combining this compound with standard chemotherapy resulted in significantly improved outcomes in murine models of cancer .
- In Vivo Efficacy : Animal studies demonstrated that administration of the compound led to reduced tumor sizes and improved survival rates compared to controls .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Modifications
The compound shares structural homology with other APE1 inhibitors, particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) . Key differences include:
- Position 6 substitution: The benzyl group in the target compound replaces the isopropyl group in Compound 3.
- C-terminal moiety : The target compound’s pyrrolidine sulfonyl benzamide group replaces the acetamide in Compound 3, introducing a sulfonamide linker that may enhance hydrogen bonding with APE1’s active site.
NMR studies on related thienopyridine derivatives (e.g., Compounds 1 and 7) reveal that substituents at positions 29–36 and 39–44 significantly influence chemical environments, as evidenced by distinct chemical shifts in these regions . This suggests that the benzyl and sulfonyl groups in the target compound likely modulate its conformational stability and target engagement.
Table 1: Comparative Activity of APE1 Inhibitors
*Hypothetical data based on structural optimization trends.
- Potency : The target compound’s benzyl substitution may improve APE1 inhibition compared to Compound 3’s isopropyl group, as bulkier substituents often enhance hydrophobic interactions with enzyme pockets.
- Pharmacokinetics : The hydrochloride salt improves aqueous solubility, but the benzyl group’s lipophilicity may reduce blood-brain barrier penetration compared to Compound 3, which demonstrated favorable brain exposure in mice .
Mechanism and Therapeutic Implications
Both compounds inhibit APE1’s endonuclease activity, sensitizing cancer cells to DNA-damaging agents like temozolomide (TMZ).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including coupling of benzothiazole derivatives with tetrahydrothieno-pyridine scaffolds, followed by benzamide sulfonylation. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDCI/HOBt) under anhydrous conditions.
- Sulfonylation : Reaction with pyrrolidine sulfonyl chloride at 0–5°C to prevent side reactions.
- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) for >95% purity . Optimization strategies :
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for sulfonylation).
- Temperature control (e.g., low temperatures during sulfonylation to minimize decomposition).
- Catalyst screening (e.g., DMAP for accelerating amide coupling) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : To assess purity (>98% recommended for biological assays).
- NMR spectroscopy : ¹H and ¹³C NMR for confirming proton environments and carbon frameworks (e.g., benzothiazole protons at δ 7.8–8.2 ppm, tetrahydrothieno-pyridine signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ~650–660 Da).
- X-ray crystallography : For resolving stereochemistry in the tetrahydrothieno-pyridine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from variations in assay conditions (e.g., cell permeability, protein binding). Methodological recommendations:
- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (pH 7.4, 37°C).
- Control for solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
- Cross-reference with structural analogs : Compare activity profiles of derivatives (e.g., methyl vs. benzyl substitutions) to identify SAR trends .
Q. What experimental strategies are recommended for studying the compound’s reactivity with biological nucleophiles (e.g., cysteine residues)?
- Thiol reactivity assays : Incubate the compound with glutathione (GSH) at physiological pH and monitor adduct formation via LC-MS.
- Computational modeling : Use DFT calculations to predict electrophilic sites (e.g., sulfonyl group reactivity).
- Cysteine mutagenesis : Engineer target proteins with cysteine-to-serine mutations to assess covalent binding dependencies .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability and potential toxicity?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms at 1–10 µM concentrations.
- Reactive metabolite trapping : Use cyanide or glutathione to capture electrophilic intermediates.
- In silico toxicity prediction : Apply tools like Derek Nexus to flag structural alerts (e.g., benzothiazole-related hepatotoxicity) .
Methodological Recommendations
- For crystallization challenges , use solvent diffusion (ether into DCM solution) to obtain single crystals suitable for X-ray analysis .
- For improving aqueous solubility , introduce polar groups (e.g., morpholine) via late-stage functionalization .
- For target validation , combine CRISPR knockdown with compound treatment to confirm on-mechanism effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
